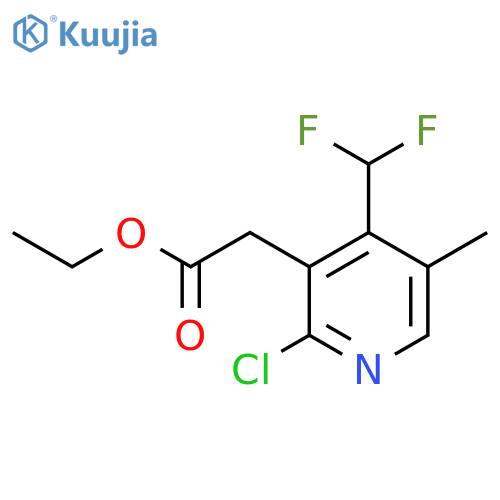Cas no 1805361-23-2 (Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate)

1805361-23-2 structure
商品名:Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate
CAS番号:1805361-23-2
MF:C11H12ClF2NO2
メガワット:263.66828918457
CID:4872744
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate
-
- インチ: 1S/C11H12ClF2NO2/c1-3-17-8(16)4-7-9(11(13)14)6(2)5-15-10(7)12/h5,11H,3-4H2,1-2H3
- InChIKey: NSKBXHIOTMGVMT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CC(=O)OCC)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046319-1g |
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate |
1805361-23-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1805361-23-2 (Ethyl 2-chloro-4-(difluoromethyl)-5-methylpyridine-3-acetate) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
